3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol

描述

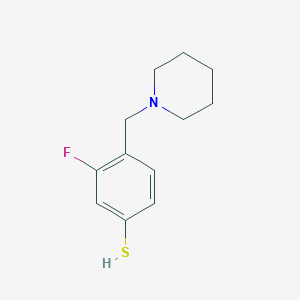

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is a fluorinated aromatic thiol derivative characterized by a piperidine-substituted methyl group at the para position relative to the thiol (-SH) group and a fluorine atom at the meta position. Its molecular structure combines electron-withdrawing (fluorine) and electron-donating (piperidinylmethyl) substituents, which influence its electronic properties, solubility, and reactivity. This compound is primarily utilized in pharmaceutical and materials research, particularly in the development of enzyme inhibitors, metal-binding ligands, and self-assembled monolayers (SAMs) due to the thiol group’s affinity for metal surfaces like gold .

属性

IUPAC Name |

3-fluoro-4-(piperidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNS/c13-12-8-11(15)5-4-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAMKTFVCNHTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol typically involves the reaction of 3-fluorothiophenol with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

化学反应分析

Types of Reactions

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the fluorine atom or modify the piperidine ring.

Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-fluorinated compounds or modified piperidine derivatives.

Substitution: Halogenated or alkylated derivatives.

科学研究应用

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential in targeting neurological disorders and other conditions due to its ability to interact with specific biological targets.

Material Science

In material science, this compound is explored for developing advanced materials with specific electronic or optical properties. The unique combination of the piperidine ring and the thiol group may provide opportunities for creating novel materials with tailored functionalities.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its structure allows it to mimic natural substrates or inhibitors, making it useful in investigating biological pathways.

Industrial Applications

This compound is also used in synthesizing specialty chemicals and as a building block for more complex molecules. Its versatility makes it valuable in various industrial applications.

Recent studies have highlighted the potential antimicrobial and anticancer activities of this compound:

Antimicrobial Properties

Preliminary research indicates significant antimicrobial activity against various microbial strains. For instance:

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 1 mM | |

| Escherichia coli | Inhibition at 1 mM | |

| Proteus mirabilis | Inhibition at 1 mM |

Anticancer Activity

The compound has also shown promise in anticancer research. Derivatives containing similar piperidine structures have induced cytotoxic effects in cancer cell lines. For example:

- A study demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting potential therapeutic applications in oncology .

Case Studies

Several case studies illustrate the efficacy of piperidine derivatives, including:

Case Study 1: A derivative showed significant inhibition of acetylcholinesterase (AChE), indicating potential applications in Alzheimer's disease therapy due to improved brain exposure and dual inhibition capabilities .

Case Study 2: Research focused on the cytotoxic effects of related compounds on various cancer cell lines demonstrated promising results regarding apoptosis induction and growth inhibition .

作用机制

The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

相似化合物的比较

Table 1: Comparison of Structural Analogues

Key Observations :

- Piperidine vs. Piperazine : The replacement of piperidine with 4-ethylpiperazine (as in AKOS027391710) introduces a tertiary amine, enhancing solubility in acidic media due to protonation .

- Alkoxy Substituents : Hexyloxy or pentyloxy groups (e.g., CAS 1443351-62-9) increase lipophilicity, making such derivatives suitable for lipid bilayer interactions .

生物活性

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzene ring substituted with a piperidine moiety and a thiol group, which may contribute to its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance lipophilicity and potentially influence the compound's pharmacokinetics.

Research has indicated that compounds similar to this compound may exhibit various mechanisms of action:

- Enzyme Inhibition : Compounds with thiol groups often act as enzyme inhibitors. For instance, they can inhibit cysteine proteases or other enzymes that rely on thiol groups for activity.

- Antimicrobial Activity : Some studies suggest that related compounds demonstrate antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of piperidine derivatives, revealing that compounds structurally related to this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis . -

Cytotoxicity in Cancer Models :

In vitro studies demonstrated that derivatives containing the piperidine structure showed promising cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating moderate potency . These effects were linked to apoptosis induction via mitochondrial pathways. -

Inflammation Modulation :

Another research highlighted the potential of similar compounds in modulating inflammatory responses by inhibiting the NLRP3 inflammasome pathway, leading to reduced IL-1β release in human macrophages . This suggests a dual role in both antimicrobial activity and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。